molecular formula C6H16N2O2S B2979613 2-amino-N,N-diethylethane-1-sulfonamide CAS No. 92739-98-5

2-amino-N,N-diethylethane-1-sulfonamide

Cat. No.: B2979613
CAS No.: 92739-98-5
M. Wt: 180.27
InChI Key: KGXYZAAPAACSCO-UHFFFAOYSA-N
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Description

C2H5SO2N(C2H5)2+NH3C2H5SO2NH(C2H5)2\text{C}_2\text{H}_5\text{SO}_2\text{N(C}_2\text{H}_5\text{)}_2 + \text{NH}_3 \rightarrow \text{C}_2\text{H}_5\text{SO}_2\text{NH(C}_2\text{H}_5\text{)}_2 C2​H5​SO2​N(C2​H5​)2​+NH3​→C2​H5​SO2​NH(C2​H5​)2​

Industrial Production Methods

In industrial settings, the production of 2-amino-N,N-diethylethane-1-sulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N,N-diethylethane-1-sulfonamide typically involves the reaction of ethane-1-sulfonyl chloride with diethylamine, followed by the introduction of an amino group. The reaction conditions often require a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Reaction of ethane-1-sulfonyl chloride with diethylamine

    C2H5SO2Cl+(C2H5)2NHC2H5SO2N(C2H5)2+HCl\text{C}_2\text{H}_5\text{SO}_2\text{Cl} + \text{(C}_2\text{H}_5\text{)}_2\text{NH} \rightarrow \text{C}_2\text{H}_5\text{SO}_2\text{N(C}_2\text{H}_5\text{)}_2 + \text{HCl} C2​H5​SO2​Cl+(C2​H5​)2​NH→C2​H5​SO2​N(C2​H5​)2​+HCl

Chemical Reactions Analysis

Types of Reactions

2-amino-N,N-diethylethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

2-amino-N,N-diethylethane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other sulfonamide derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Explored for its antibacterial properties and potential use in the development of new antibiotics.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-N,N-diethylethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting physiological processes that depend on carbonic anhydrase.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N,N-dimethylethane-1-sulfonamide
  • 2-amino-N,N-diisopropylethane-1-sulfonamide
  • 2-amino-N,N-diethylethane-1-sulfonic acid

Uniqueness

2-amino-N,N-diethylethane-1-sulfonamide is unique due to its specific ethyl substitutions, which influence its chemical reactivity and biological activity. Compared to its dimethyl and diisopropyl analogs, the diethyl derivative may exhibit different solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

2-amino-N,N-diethylethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O2S/c1-3-8(4-2)11(9,10)6-5-7/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXYZAAPAACSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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